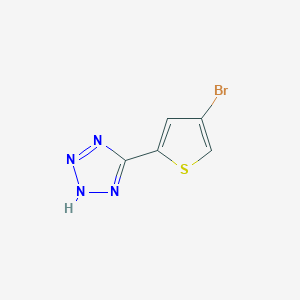

5-(4-bromothiophen-2-yl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-bromothiophen-2-yl)-2H-tetrazole is a useful research compound. Its molecular formula is C5H3BrN4S and its molecular weight is 231.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that tetrazole derivatives, including 5-(4-bromothiophen-2-yl)-2H-tetrazole, exhibit potent anticancer properties. A study highlighted the synthesis of various 1,5-disubstituted tetrazoles that act as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds with a 4-ethoxyphenyl group at specific positions on the tetrazole ring showed maximal activity against multiple cancer cell lines, indicating the potential of such derivatives in cancer therapy .

Antiviral Properties

Tetrazoles have been investigated for their antiviral activities, particularly against Hepatitis C virus (HCV). The incorporation of thiophene moieties, like those found in this compound, has been associated with enhanced inhibitory effects on viral polymerases. This suggests that modifications to the tetrazole structure can lead to improved antiviral agents .

Antibacterial and Antifungal Activity

The compound has also shown antibacterial and antifungal properties. A study reported that certain tetrazoles demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of bromine in the thiophene ring may enhance these activities due to increased lipophilicity and potential interaction with microbial membranes .

Chemical Synthesis and Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions or cycloaddition methods. For instance, a common approach is the [3+2] cycloaddition reaction between nitriles and sodium azide under optimized conditions, yielding high product purity and yield. Recent advancements have also included microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields .

| Synthesis Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Microwave Irradiation | i-PrOH/H₂O (3:1), 160 °C | 75–96% | Fast reaction time |

| Solid Acid Catalyst | DMSO, 85 °C | 36–94% | Recyclable catalyst |

| Ionic Liquid | Solvent-free | Up to 98% | Environmentally friendly |

Material Science Applications

Explosives and Coordination Chemistry

Tetrazoles are known for their applications in material science as potential explosives due to their high nitrogen content. The stability and energy output of compounds like this compound make them suitable candidates for further exploration in this field . Additionally, their ability to act as ligands in coordination chemistry opens avenues for developing novel materials with specific electronic properties.

Future Directions and Case Studies

As research continues to evolve, the exploration of this compound in drug development is promising. Ongoing studies focus on optimizing its structure for enhanced biological activity while minimizing toxicity. For instance, variations in substituents on the thiophene ring are being tested for their effects on pharmacological profiles.

Case Study: Anticancer Activity Evaluation

In preclinical studies involving xenograft models, derivatives of tetrazoles have shown significant tumor growth inhibition. A notable compound from this class exhibited an IC50 value in the low nanomolar range against several human cancer cell lines, suggesting a strong potential for clinical development .

Chemical Reactions Analysis

N-Alkylation/Arylation

The tetrazole NH (pKa≈4.5) can be deprotonated and functionalized:

Reaction :

This compound+R-XBu4NIN2-Alkylated/Arylated Product

-

Catalyst : Tetrabutylammonium iodide (Bu4NI)

-

Alkylating Agents : Alkyl diacyl peroxides, tert-butyl hydroperoxide

-

Yield : 60–85% (for aryl/alkyl derivatives)

Example :

N2-Benzylation→1-Benzyl-5-(4-bromothiophen-2-yl)-1H-tetrazole

Suzuki–Miyaura Cross-Coupling

The bromothiophene moiety enables palladium-catalyzed coupling:

Reaction :

This compound+Ar-B(OH)2Pd(PPh3)45-(4-Arylthiophen-2-yl)-2H-tetrazole

-

Catalyst : Pd(PPh3)4

-

Base : Na2CO3

-

Solvent : DME/H2O

-

Yield : 75–90% (for aryl boronic acids)

Coordination Chemistry

The tetrazole ring acts as a multidentate ligand for metal ions, mimicking carboxylate behavior ( ):

Example Reaction with Zn2+^{2+}2+ :

\text{this compound} + \text{Zn(OTf)}_2 \rightarrow \text{[Zn(tetrazole)$$_2$$(H}_2\text{O)$$_2$$]}

Key Interactions :

-

Tetrazole N atoms coordinate via σ-lone pairs (bond length: ~2.7–2.8 Å).

-

Stabilized by π–π stacking with aromatic systems (e.g., thiophene) ( ).

Thermal Decomposition

Under thermolytic conditions, tetrazoles may undergo ring contraction or fragmentation:

Reaction :

This compoundΔ,Toluene2H-Azirine Derivatives

-

Temperature : 90°C

-

Time : 2–3 hours

-

Yield : 85–99% (for analogous haloazirines)

Biological Activity (Inferred)

While no direct data exists for this compound, 1,5-disubstituted tetrazoles show:

Properties

IUPAC Name |

5-(4-bromothiophen-2-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-3-1-4(11-2-3)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXNPZAEVDJDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.